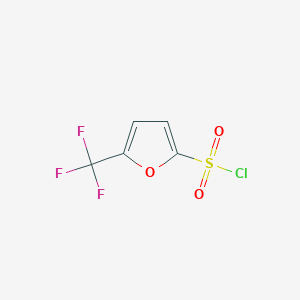

5-(Trifluoromethyl)furan-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Trifluoromethyl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O3S and a molecular weight of 234.58 g/mol It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further substituted with a sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)furan-2-sulfonyl chloride typically involves the reaction of 5-(trifluoromethyl)furan-2-thiol with chlorine gas in the presence of hydrochloric acid . The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Amines: For the formation of sulfonamides.

Alcohols: For the formation of sulfonates.

Thiols: For the formation of sulfonothioates.

Major Products Formed

The major products formed from reactions involving this compound are typically sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethyl)furan-2-sulfonyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 5-(Trifluoromethyl)furan-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trifluoromethanesulfonyl chloride:

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: This compound has a pyridine ring instead of a furan ring.

Biologische Aktivität

5-(Trifluoromethyl)furan-2-sulfonyl chloride is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, metabolic pathways, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a furan ring, along with a sulfonyl chloride functional group. This structure contributes to its electrophilic nature, making it reactive towards nucleophiles. Such reactivity is crucial for its biological applications, particularly in the synthesis of various derivatives that exhibit antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that derivatives of this compound possess significant biological activities, including:

- Antibacterial Activity : Studies have shown that certain derivatives exhibit potent antibacterial properties against a range of bacteria, including Escherichia coli and Bacillus mycoides . The minimum inhibitory concentrations (MICs) of these compounds suggest their potential as effective antibacterial agents.

- Anticancer Properties : The compound's derivatives have been tested against various human cancer cell lines. For instance, specific urea derivatives derived from this compound demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin . The ability to down-regulate critical oncogenes such as EGFR and KRAS further supports its potential in cancer therapy.

Metabolism and Biotransformation

The metabolism of this compound involves the formation of several metabolites. Research has identified two primary metabolites formed through biotransformation:

- N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide

- 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonic acid

These metabolites are generated through the decomposition of the N-hydroxymetabolite in biological fluids, indicating a complex metabolic pathway that may influence the compound's pharmacological effects .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes. Notably, it has been shown to selectively inhibit carbonic anhydrase II (iCA II), which is implicated in the treatment of conditions like open-angle glaucoma . This selective inhibition is believed to enhance the therapeutic efficacy compared to existing treatments.

Antibacterial Studies

In a series of experiments evaluating antibacterial activity, derivatives from this compound were tested against various bacterial strains. The results indicated significant antibacterial properties with MIC values as low as 4.88 µg/mL for some compounds .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative 7 | E. coli | 10.0 |

| Derivative 8 | B. mycoides | 4.88 |

| Derivative 9 | C. albicans | 6.5 |

Anticancer Activity

The anticancer potential was assessed across multiple human cancer cell lines, revealing promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | PACA2 | 44.4 |

| Compound 8 | PACA2 | 22.4 |

| Compound 9 | HCT116 | 17.8 |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)furan-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETUNOAMOBFSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.